Chemical structure and properties of 1-(Morpholin-4-yl)prop-2-yn-1-one
Chemical structure and properties of 1-(Morpholin-4-yl)prop-2-yn-1-one
An In-depth Technical Guide to 1-(Morpholin-4-yl)prop-2-yn-1-one: A Versatile Scaffold for Drug Discovery
Executive Summary
1-(Morpholin-4-yl)prop-2-yn-1-one is a strategically designed chemical entity that combines two moieties of profound importance in modern medicinal chemistry: the morpholine ring and a terminal alkyne. The morpholine heterocycle is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to improve their overall pharmacokinetic profile.[1][2][3] Concurrently, the terminal alkyne function serves as a versatile reactive handle, enabling a wide array of chemical transformations. It is particularly valuable for its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a cornerstone of bioconjugation, and as a precursor for developing targeted covalent inhibitors. This guide provides a comprehensive technical overview of 1-(Morpholin-4-yl)prop-2-yn-1-one, detailing its chemical structure, properties, synthesis, and reactivity, with a focus on its potential applications for researchers, scientists, and drug development professionals.
The Strategic Importance of Core Moieties in Medicinal Chemistry
The rational design of small molecule therapeutics often relies on the use of well-characterized structural motifs that impart favorable biological and physical properties. 1-(Morpholin-4-yl)prop-2-yn-1-one is an exemplar of this principle, leveraging the distinct advantages of its constituent parts.
The Morpholine Ring: A Pharmacokinetic Enhancer
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[4] This unique composition makes it a common building block in the synthesis of numerous commercial drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5] Its inclusion in a molecule is often a deliberate strategy to:
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Improve Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, and the overall polarity of the ring can improve the solubility of otherwise lipophilic compounds, which is a critical factor for oral bioavailability and formulation.[6]
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Modulate Basicity: The ether oxygen withdraws electron density from the nitrogen atom, rendering it less basic than comparable secondary amines like piperidine.[4] This attenuated basicity (pKa of morpholinium is ~8.5) can be crucial for optimizing interactions with biological targets and avoiding off-target effects associated with highly basic centers.
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Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, providing a stable anchor point within a larger molecule.
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Facilitate Blood-Brain Barrier (BBB) Permeation: The balanced hydrophilic and lipophilic character of the morpholine ring has been shown to be beneficial in designing drugs that target the central nervous system (CNS).[1]
The Terminal Alkyne: A Versatile Reactive Hub
The propargyl group (a three-carbon chain with a terminal alkyne) is a powerful tool in chemical biology and drug discovery. Its C≡C triple bond and acidic terminal proton provide access to a rich variety of chemical transformations:
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Bioconjugation via "Click Chemistry": The terminal alkyne is one half of the bioorthogonal "click" reaction pair, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed in complex biological media, making it ideal for labeling proteins, nucleic acids, and other biomolecules.
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Covalent Inhibition: Alkynes can serve as "warheads" in the design of targeted covalent inhibitors. While relatively inert on their own, they can be activated by a target's active site residue (e.g., a cysteine thiol) to form a stable covalent bond, leading to irreversible inhibition.
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Synthetic Elaboration: The alkyne is a key functional group in a multitude of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the rapid diversification of a lead compound.
The combination of these two powerful motifs in a single, compact molecule makes 1-(Morpholin-4-yl)prop-2-yn-1-one a highly valuable building block for the synthesis of compound libraries and a versatile probe for chemical biology research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application.
Chemical Structure
The structure of 1-(Morpholin-4-yl)prop-2-yn-1-one consists of a morpholine ring N-acylated with a propioloyl group.
Caption: Chemical structure of 1-(Morpholin-4-yl)prop-2-yn-1-one.
Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-morpholin-4-ylprop-2-yn-1-one | [7] |
| CAS Number | 72431-18-6 | [7] |
| Molecular Formula | C₇H₉NO₂ | [7] |
| Molecular Weight | 139.15 g/mol | [7] |
| Canonical SMILES | C#CC(=O)N1CCOCC1 | [7] |
| InChIKey | MWLRHVKMEDRDMI-UHFFFAOYSA-N | [7] |
| Computed Property | Value | Source & Significance |
| XLogP3 | -0.2 | [7] This negative value indicates a hydrophilic character, suggesting good potential for aqueous solubility. |
| Exact Mass | 139.063328530 Da | [7] Essential for high-resolution mass spectrometry analysis. |
| Hydrogen Bond Donor Count | 0 | [7] The molecule lacks N-H or O-H bonds to donate hydrogen bonds. |
| Hydrogen Bond Acceptor Count | 3 | [7] The two oxygen atoms and the nitrogen atom can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 1 | [7] The bond between the carbonyl carbon and the morpholine nitrogen allows for conformational flexibility. |
Synthesis and Purification
Rationale for Synthetic Strategy
The structure of 1-(Morpholin-4-yl)prop-2-yn-1-one is a tertiary amide. The most direct and reliable method for its synthesis is the acylation of morpholine with propiolic acid or an activated derivative thereof. This approach is a cornerstone of organic synthesis due to its high efficiency and broad substrate scope. Using a coupling agent minimizes the formation of side products and allows the reaction to proceed under mild conditions, which is crucial for preserving the integrity of the terminal alkyne.
Caption: General workflow for the synthesis of 1-(Morpholin-4-yl)prop-2-yn-1-one.
Experimental Protocol: Amide Coupling
This protocol is a representative methodology based on standard laboratory procedures. Researchers should perform their own risk assessment and optimization.
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Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add propiolic acid (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Activation: Cool the solution to 0 °C in an ice bath. Add a peptide coupling agent such as HATU (1.1 eq.) or DCC (1.1 eq.) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
-
Nucleophilic Addition: Add morpholine (1.2 eq.) dropwise to the activated mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by a mild aqueous base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Given the compound's polarity (XLogP3 -0.2[7]), an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol is likely to provide good separation.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.
Spectroscopic Characterization (Predicted)
As experimental spectra are not widely published, the following section provides a theoretical prediction of the key spectroscopic features based on the compound's structure. These predictions are invaluable for chemists synthesizing this molecule to confirm its identity.
| Technique | Predicted Features |
| ¹H NMR | δ ~ 3.6-3.8 ppm (triplet, 4H, -CH₂-O- protons of morpholine)δ ~ 3.4-3.6 ppm (triplet, 4H, -CH₂-N- protons of morpholine)δ ~ 3.0-3.2 ppm (singlet, 1H, acetylenic C-H proton) |
| ¹³C NMR | δ ~ 150-155 ppm (C=O, amide carbonyl)δ ~ 75-80 ppm (alkyne quaternary carbon)δ ~ 70-75 ppm (alkyne C-H carbon)δ ~ 66-68 ppm (-CH₂-O- carbons of morpholine)δ ~ 42-46 ppm (-CH₂-N- carbons of morpholine) |
| IR (cm⁻¹) | ~3300-3250 (strong, sharp, C≡C-H stretch)~2120-2100 (weak, sharp, C≡C stretch)~1650-1630 (strong, C=O amide I band stretch)~1115 (strong, C-O-C stretch) |
| HRMS (ESI+) | Expected m/z for [M+H]⁺: 140.0706Expected m/z for [M+Na]⁺: 162.0525 |
Note: Chemical shifts (δ) are highly dependent on the deuterated solvent used. The acetylenic proton shift can vary significantly due to changes in solvent polarity and hydrogen bonding.[8]
Chemical Reactivity and Applications in Drug Development
The true value of 1-(Morpholin-4-yl)prop-2-yn-1-one lies in the reactivity of its terminal alkyne, which opens a gateway to diverse applications.
Application in "Click Chemistry" for Bioconjugation
The CuAAC reaction is a robust method for covalently linking molecules in a specific and efficient manner. 1-(Morpholin-4-yl)prop-2-yn-1-one can be used to introduce the morpholine-alkyne cassette onto a biological target or to build libraries of compounds.
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Exemplary Protocol: CuAAC Ligation
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Stock Solutions: Prepare stock solutions of 1-(Morpholin-4-yl)prop-2-yn-1-one (10 mM in DMSO), the azide-containing substrate (1 mM in a suitable buffer), copper(II) sulfate (50 mM in water), and a freshly prepared solution of sodium ascorbate (100 mM in water).
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Reaction Setup: In a microcentrifuge tube, combine the azide substrate (1 eq.), the alkyne (1.5-5 eq.), and the buffer.
-
Initiation: Add copper(II) sulfate (0.1-0.5 eq.) followed immediately by sodium ascorbate (1-2 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
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Analysis: The formation of the triazole product can be confirmed by LC-MS or gel electrophoresis (for protein substrates).
Potential as a Covalent Inhibitor Scaffold
The terminal alkyne can be utilized as a latent reactive group for covalent inhibition. While not a classical Michael acceptor, its proximity to a nucleophilic residue (e.g., Cys, Lys, Ser) in a protein's binding pocket can lead to covalent bond formation, often facilitated by the enzyme's catalytic machinery or specific binding orientation. This makes it a valuable starting point for activity-based protein profiling (ABPP) and the development of irreversible inhibitors.
Safety and Handling
No specific toxicology data for 1-(Morpholin-4-yl)prop-2-yn-1-one is publicly available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Inferences can be drawn from related structures:
-
General Precautions: Handle only in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]
-
Hazards of Related Compounds: Acryloylmorpholine, a related α,β-unsaturated amide, is known to be harmful if swallowed, cause serious eye damage, and may cause an allergic skin reaction.[11] While this compound lacks the conjugated double bond, a cautious approach is warranted.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9]
Conclusion and Future Outlook
1-(Morpholin-4-yl)prop-2-yn-1-one represents a highly valuable, yet underexplored, chemical tool. It elegantly merges the favorable pharmacokinetic properties of the morpholine ring with the synthetic and functional versatility of a terminal alkyne. Its potential applications span from the creation of diverse compound libraries via click chemistry to the development of sophisticated covalent probes for target identification and validation. Future research efforts should focus on exploring its utility in fragment-based drug discovery, synthesizing focused libraries for screening against various disease targets, and investigating its potential as a scaffold for novel covalent therapeutics. As the demand for innovative chemical tools in drug discovery continues to grow, the strategic design embodied by 1-(Morpholin-4-yl)prop-2-yn-1-one ensures its relevance and utility for the scientific community.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12840874, 1-(Morpholin-4-yl)prop-2-yn-1-one. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Available at: [Link]
-
North Metal and Chemical Company. Safety Data Sheet: Morpholine. Available at: [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]
-
NIST (n.d.). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. In NIST Chemistry WebBook. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (2023). Draft evaluation statement: Morpholine, 4-(1-oxo-2-propenyl)-. Available at: [Link]
-
Wikipedia (n.d.). Morpholine. Available at: [Link]
-
Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules. Available at: [Link]
-
SpectraBase (n.d.). 1-(Morpholin-4-yl)-2-(1-naphthyl)propenone. Available at: [Link]
-
de Oliveira, A. B., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. Available at: [Link]
-
Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine. Available at: [Link]
-
Baklanov, M. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
-
Sharma, S., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters. Available at: [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Newman, D. J., & Cragg, G. M. (2020). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. Available at: [Link]
-
ResearchGate (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]
-
Chemistry Stack Exchange (2017). Prop-2-yn-1-ol NMR spectrum differences. Available at: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(Morpholin-4-yl)prop-2-yn-1-one | C7H9NO2 | CID 12840874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. fishersci.com [fishersci.com]
- 10. northmetal.net [northmetal.net]
- 11. fishersci.ch [fishersci.ch]
